

Endocannabinoid System in Weight Regulation: Mechanisms and Therapeutic Applications

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Introduction to the Endocannabinoid System (ECS)

The **endocannabinoid system (ECS)** represents a complex biological network that plays a fundamental role in maintaining **energy homeostasis** throughout the human body. This sophisticated signaling system is present in virtually all tissues and comprises three core components: **endocannabinoid ligands**, **G-protein-coupled cannabinoid receptors**, and the enzymes responsible for their **synthesis and degradation** [1]. Since its discovery, the ECS has been recognized as a critical modulator of numerous physiological processes including nociception, appetite regulation, memory formation, immune response, fertility, and glucose and lipid metabolism [1]. The system's extensive involvement in regulating energy balance has positioned it as a compelling therapeutic target for addressing obesity and its metabolic complications, particularly given the **limited efficacy** and **safety concerns** associated with current pharmacological interventions [2] [3].

The ECS functions primarily as a **retrograde signaling system** in neuronal tissues, where endocannabinoids are synthesized on-demand by postsynaptic neurons in response to excessive neurotransmitter release. They then travel backward across the synaptic cleft to bind presynaptic cannabinoid receptors, functioning as **negative feedback regulators** that fine-tune neurotransmitter release [1]. Beyond the central nervous system, peripheral ECS activity significantly influences metabolic processes in adipose tissue, liver, gastrointestinal tract, and skeletal muscle, creating a distributed network that coordinately regulates energy intake, storage, and expenditure [1] [2]. The system's dual central and peripheral involvement in energy

homeostasis provides multiple pharmacological access points for therapeutic intervention while simultaneously presenting challenges for achieving tissue-specific effects.

ECS Components and Signaling Mechanisms

Cannabinoid Receptors and Ligands

The canonical cannabinoid receptors **CB1** and **CB2** represent the primary mediators of ECS signaling. Both are **G-protein-coupled receptors** (GPCRs) that inhibit adenylyl cyclase and trigger mitogen-activated protein kinase (MAPK) signaling upon activation [1]. **CB1 receptors** are predominantly expressed in the central nervous system, with particularly high density in brain regions regulating feeding behavior and energy balance, including the hypothalamus, limbic forebrain, and brainstem [1] [2]. Significant CB1 expression also occurs in peripheral tissues relevant to metabolism, including adipocytes, hepatocytes, gastrointestinal tract, and endocrine glands [1]. In contrast, **CB2 receptors** are primarily located on immune cells but are also present in neurons and glia within the CNS, where they may modulate neuroinflammatory processes [1] [4].

The two most extensively characterized endocannabinoids are **N-arachidonylethanolamine (AEA or anandamide)** and **2-arachidonoylglycerol (2-AG)**, both synthesized on-demand from lipid membrane precursors in response to increased intracellular calcium [1]. These ligands differ in their receptor binding characteristics: AEA acts as a **partial agonist** of CB1 with lower affinity for CB2, while 2-AG, present in substantially higher concentrations in the brain, functions as a **full agonist** at both CB1 and CB2 receptors [1]. Following release and receptor activation, endocannabinoid signaling is rapidly terminated through enzymatic degradation—AEA is hydrolyzed primarily by **fatty acid amide hydrolase (FAAH)**, while 2-AG is predominantly metabolized by **monoacylglycerol lipase (MAGL)** [1]. This on-demand synthesis and rapid degradation allows for precise spatial and temporal regulation of ECS signaling.

Table 1: Core Components of the Endocannabinoid System

Component	Subtypes	Primary Locations	Key Functions
Receptors	CB1	CNS (presynaptic terminals), adipocytes,	Inhibits neurotransmitter release, stimulates appetite, promotes

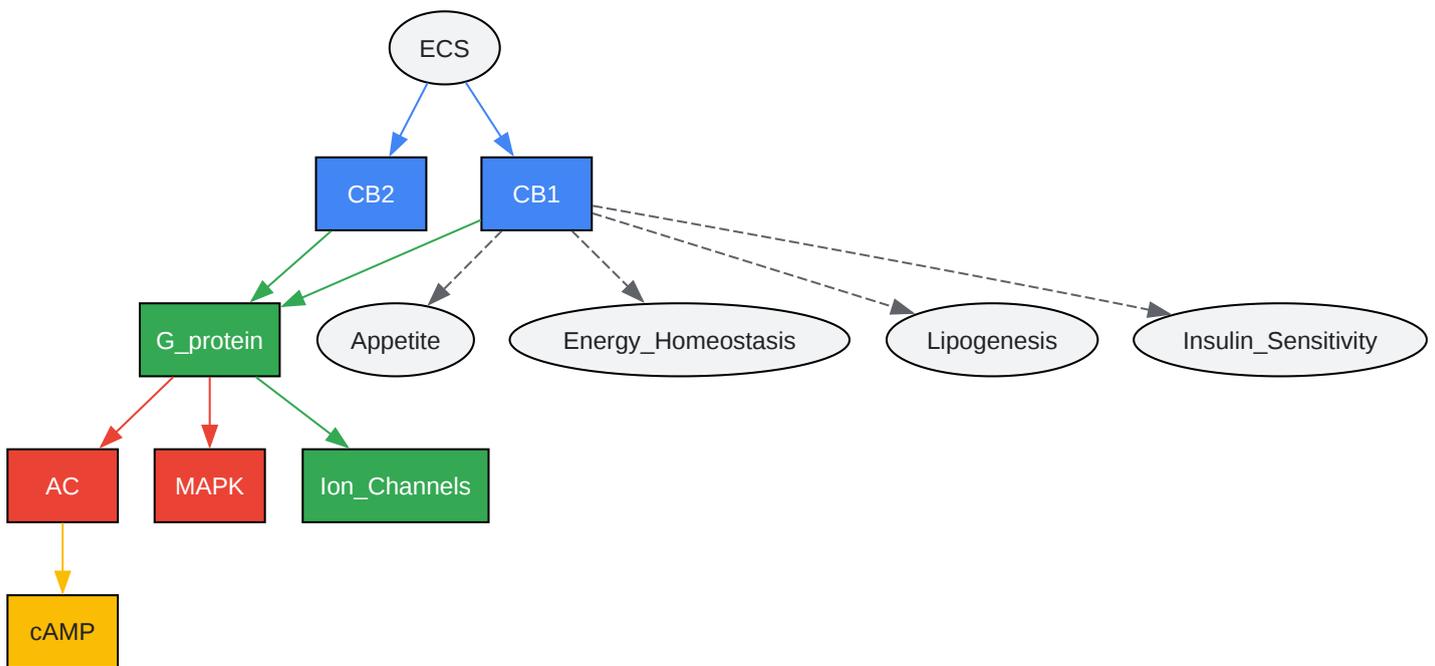
Component	Subtypes	Primary Locations	Key Functions
		liver, muscle, GI tract	energy storage
	CB2	Immune cells, microglia, neurons (postsynaptic)	Modulates immune function, inflammatory responses
Endocannabinoids	AEA (anandamide)	Synthesized on-demand throughout body	Partial CB1 agonist, regulates feeding, reward, energy balance
	2-AG	Synthesized on-demand throughout body	Full CB1/CB2 agonist, primary endocannabinoid in brain
Enzymes	DAGL α /DAGL β	Postsynaptic neurons, various tissues	Synthesizes 2-AG from diacylglycerol
	NAPE-PLD	Postsynaptic neurons, various tissues	Synthesizes AEA from N-arachidonoyl-phosphatidylethanolamine
	FAAH	Postsynaptic neurons, liver	Degrades AEA into arachidonic acid and ethanolamine
	MAGL	Presynaptic neurons, various tissues	Degrades 2-AG into arachidonic acid and glycerol

Intracellular Signaling Pathways

The activation of cannabinoid receptors triggers a cascade of intracellular events that vary by cell type and physiological context. Both CB1 and CB2 primarily couple to **Gai/o-type G proteins**, leading to inhibition of adenylyl cyclase and reduced cAMP production [5]. CB1 activation additionally modulates ion channel activity, inhibiting **voltage-dependent Ca²⁺ channels** while activating **G protein-gated inwardly rectifying potassium channels (GIRKs)**, resulting in neuronal hyperpolarization and reduced neurotransmitter release [1] [5]. Beyond these canonical pathways, CB1 exhibits remarkable **signaling**

promiscuity, with demonstrated coupling to $G_{\alpha s}$, $G_{\alpha q}$, and $G_{\alpha z}$ proteins under specific conditions [5]. This diverse coupling capability enables context-dependent signaling outcomes that contribute to the complex physiological effects of cannabinoid receptor activation.

The concept of **biased signaling** (or functional selectivity) has emerged as a crucial consideration in cannabinoid receptor pharmacology. Different ligands stabilizing distinct receptor conformations can preferentially activate specific downstream pathways while avoiding others [5]. For instance, in AtT-20 cells expressing CB2, CP55,940—but not WIN55,212-2—effectively inhibits voltage-gated calcium channels via $G_{\beta\gamma}$ subunits, despite both agonists inhibiting adenylyl cyclase [5]. This phenomenon represents a promising therapeutic opportunity to target specific pathways mediating desirable metabolic effects while avoiding those responsible for adverse events. The ECS also engages multiple **MAPK cascades** (ERK1/2, p38, JNK) through mechanisms that vary by cell type, with CB1-mediated ERK1/2 activation occurring through phosphatidylinositide 3-kinase in some cells and through inhibition of cAMP/protein kinase A in others [5].



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Figure 1: ECS Signaling Pathways in Energy Regulation - CB1 and CB2 receptors activate intracellular signaling cascades through G proteins, modulating central and peripheral metabolic processes

ECS Regulation of Energy Homeostasis and Appetite

Central Mechanisms of Appetite Control

The ECS exerts profound influence over feeding behavior through both **homeostatic** and **hedonic** pathways regulating energy balance. Within the hypothalamus, endocannabinoid tone fluctuates in response to nutritional status, with food deprivation triggering endocannabinoid release that stimulates appetite, while feeding reduces their levels [1] [2]. This dynamic regulation occurs through interactions with key appetite-regulating neurons in the arcuate nucleus, where CB1 activation stimulates **neuropeptide Y (NPY)** and **agouti-related peptide (AgRP)** co-expressing neurons while simultaneously inhibiting **pro-opiomelanocortin (POMC)** neurons [1]. The net effect is a potent orexigenic signal that promotes food-seeking behavior and consumption. Beyond homeostatic regulation, the ECS significantly influences **hedonic feeding** through reward pathways in the limbic forebrain, where it enhances the palatability of food and reinforces the rewarding properties of eating [2]. This dual regulation of both energy needs and food reward makes the ECS a particularly powerful modulator of overall caloric intake.

The ECS interacts extensively with other hormonal systems regulating energy balance, most notably with the adipocyte-derived hormone **leptin**. Under normal physiological conditions, leptin exerts an anorexigenic effect partly through suppression of endocannabinoid synthesis and downregulation of CB1 expression in the hypothalamus [1]. However, in the context of obesity, **leptin resistance** develops, disrupting this inhibitory influence and resulting in elevated endocannabinoid tone that further drives food intake [1]. Animal studies demonstrate that CB1 blockade can reverse leptin resistance and reduce plasma leptin levels, possibly through direct effects on adipose tissue CB1 or by enhancing sympathetic tone and leptin clearance [1]. The ECS also modulates **dopamine activity** in reward pathways, thereby increasing motivation-directed behavior for food and enhancing the hedonic impact of palatable foods [2]. These complex central interactions position the ECS as a crucial integrator of metabolic and reward signals that collectively determine feeding behavior.

Peripheral Metabolic Effects

Beyond its central effects on appetite, the ECS significantly influences energy metabolism through direct actions in peripheral tissues. In adipose tissue, CB1 activation promotes **lipogenesis** and **fat accumulation** while inhibiting energy expenditure [1] [2]. CB1 receptors are expressed in both white and brown adipose tissue, with activation in white adipocytes stimulating lipoprotein lipase activity and promoting triglyceride storage, while in brown adipose tissue CB1 activation reduces thermogenic capacity [2]. In the liver, CB1 activation enhances **de novo lipogenesis** and contributes to the development of **hepatic steatosis** and insulin resistance [1] [2]. Chronic CB1 blockade in rodent models not only reduces food intake and body weight but also improves insulin sensitivity, enhances glucose and lipid profiles, and reduces hepatic steatosis and fibrosis [1].

The ECS also influences metabolic processes in the gastrointestinal tract, pancreas, and skeletal muscle. In the gut, endocannabinoids affect motility, nutrient absorption, and gut hormone secretion, while in pancreatic islets CB1 activation can inhibit insulin secretion under certain conditions [2]. Skeletal muscle CB1 activation reduces glucose uptake and oxidative metabolism, contributing to insulin resistance [2]. These diverse peripheral actions collectively promote energy storage and reduce energy expenditure, creating a metabolic state predisposing to weight gain and associated complications. The presence of a complete ECS in adipose tissue, including endocannabinoids, receptors, and metabolic enzymes, suggests the existence of autocrine/paracrine signaling systems that locally regulate fat metabolism [6]. Human studies have documented elevated endocannabinoid levels in both central and peripheral tissues in obesity, along with CB1 upregulation, further supporting the concept of ECS overactivity as a contributor to obesity pathogenesis [1].

Table 2: Tissue-Specific Metabolic Effects of Endocannabinoid Signaling

Tissue	CB1 Activation Effects	CB1 Blockade Effects	Relevance to Obesity
Hypothalamus	Increased appetite, stimulated NPY/AgRP neurons, inhibited POMC neurons	Reduced appetite, decreased food intake	Regulates homeostatic feeding and energy balance

Tissue	CB1 Activation Effects	CB1 Blockade Effects	Relevance to Obesity
Limbic Forebrain	Enhanced food reward and palatability, increased motivation to eat	Reduced hedonic feeding, decreased food reward	Influences reward-based eating behavior
Adipose Tissue	Increased lipogenesis, reduced adiponectin, inhibition of thermogenesis (BAT)	Enhanced lipolysis, increased adiponectin, improved insulin sensitivity	Promotes fat storage, contributes to insulin resistance
Liver	Enhanced de novo lipogenesis, reduced fatty acid oxidation, increased steatosis	Reduced hepatic lipogenesis, improved steatosis, decreased fibrosis	Contributes to NAFLD/NASH development
Skeletal Muscle	Reduced glucose uptake, decreased oxidative metabolism	Improved glucose uptake, enhanced insulin sensitivity	Contributes to systemic insulin resistance
Pancreas	Context-dependent effects on insulin secretion	Potential improvement in β -cell function	May influence glucose homeostasis
Gastrointestinal Tract	Modulated motility, potential nutrient absorption effects	Possible alterations in gut hormone secretion	Affects satiety signaling and nutrient handling

ECS-Targeted Therapeutic Approaches for Weight Management

CB1 Receptor Antagonists and Inverse Agonists

The development of **CB1 receptor antagonists** represents the most extensively investigated ECS-targeted approach for obesity management. First-generation compounds such as **rimonabant** demonstrated impressive efficacy in reducing body weight and improving metabolic parameters in both preclinical models

and clinical trials [1] [2]. Chronic CB1 blockade produces not only reduced food intake and body weight but also improvements in insulin and leptin sensitivity, enhanced glucose and lipid profiles, and reduced hepatic steatosis in rodent models [1]. The therapeutic potential of these effects was confirmed in human clinical trials, where CB1 antagonists produced significant weight loss and metabolic improvements [2]. However, the occurrence of **neuropsychiatric adverse events** including depression, anxiety, and suicidal ideation led to the withdrawal of rimonabant and discontinuation of other centrally-penetrant CB1 antagonists from development [2] [3]. These safety concerns were attributed to blockade of central CB1 receptors in regions regulating mood and emotional processing, highlighting the challenge of targeting a receptor with dual roles in metabolism and psychological function.

In response to these limitations, research efforts have shifted toward developing **peripherally restricted CB1 antagonists** that minimize CNS exposure while retaining beneficial metabolic effects. Preclinical studies with compounds such as JD5037 demonstrate that peripheral CB1 blockade effectively reduces body weight and improves metabolic parameters in diet-induced obese mice without producing behavioral effects indicative of central activity [7] [2]. These findings support the concept that a substantial portion of CB1's metabolic benefits are mediated through peripheral tissues including adipose tissue, liver, and gastrointestinal tract. Additional strategies include the development of **neutral antagonists** rather than inverse agonists, and **allosteric modulators** that fine-tune rather than completely block receptor signaling [2] [8]. The ongoing development of monlunabant, an orally bioavailable CB1 inhibitor with potentially improved safety profile, continues with an estimated earliest US approval date of 2028 [2].

Alternative ECS Modulation Strategies

Beyond direct CB1 antagonism, several alternative approaches to ECS modulation show promise for obesity management. **CB2 receptor agonists** have demonstrated anti-obesity effects in animal models, though their mechanisms are less well-characterized than those of CB1-directed therapies [2] [3]. Targeting endocannabinoid metabolic enzymes represents another attractive strategy, with **FAAH and MAGL inhibitors** potentially producing tissue-specific modulation of endocannabinoid tone rather than complete receptor blockade [2]. Preclinical evidence suggests that such enzyme inhibitors may produce more modest metabolic effects with improved safety profiles compared to direct receptor antagonists [2]. Additionally, **dietary interventions** that modulate the ECS have been investigated, with studies demonstrating that diets rich in fat and/or sucrose increase endocannabinoid levels and alter the expression of both cannabinoid

receptors and metabolic enzymes [2]. The ingestion of specific dietary fatty acids that serve as endocannabinoid precursors may also influence their levels and activity [2].

Novel pharmacological approaches continue to emerge, including **biased ligands** that selectively activate beneficial signaling pathways while avoiding those linked to adverse effects [5] [8]. The concept of biased signaling is particularly relevant for CB1, given its diverse intracellular coupling capabilities. Similarly, **allosteric modulators** that fine-tune rather than activate or inhibit receptor function offer the potential for more subtle regulation of ECS activity [8]. The identification of multiple allosteric sites on CB1 and growing understanding of the structural basis for allosteric modulation have accelerated the development of positive and negative allosteric modulators (PAMs and NAMs) for both CB1 and CB2 receptors [8]. These sophisticated pharmacological approaches represent the future of ECS-targeted obesity therapies, potentially overcoming the limitations that hampered first-generation approaches.

Table 3: Pharmacological Strategies for Targeting the ECS in Obesity Management

Therapeutic Approach	Mechanism of Action	Stage of Development	Key Advantages	Key Limitations
Central CB1 Antagonists (e.g., rimonabant)	Inverse agonism/antagonism of central and peripheral CB1 receptors	Withdrawn from market	Proven efficacy for weight loss and metabolic improvement	Neuropsychiatric adverse events (depression, anxiety)
Peripheral CB1 Antagonists (e.g., JD5037)	Antagonism restricted to peripheral CB1 receptors	Preclinical and early clinical development	Metabolic benefits with reduced CNS side effects	Potential incomplete peripheral restriction, unknown long-term safety
CB2 Receptor Agonists	Activation of CB2 receptors	Preclinical research	Potential anti-inflammatory and metabolic benefits	Less established role in energy balance, limited efficacy data
FAAH/MAGL Inhibitors	Increased endogenous AEA and/or 2-AG through reduced degradation	Preclinical research	Tissue-specific modulation, more subtle effects	Potential for paradoxical increased feeding with elevated AEA

Therapeutic Approach	Mechanism of Action	Stage of Development	Key Advantages	Key Limitations
Allosteric Modulators	Fine-tuning of receptor signaling without full activation/blockade	Early research stage	Pathway-selective effects, potentially improved safety	Complex pharmacology, limited compounds available
Biased Ligands	Selective activation of beneficial over adverse signaling pathways	Early research stage	Potential for dissociation of metabolic and psychiatric effects	Requires detailed understanding of pathway-specific outcomes
Dual-Target Agents	Simultaneous modulation of ECS and related systems (e.g., GLP-1)	Concept stage	Potential synergistic benefits, reduced resistance	Complex development and optimization requirements

Experimental Models and Methodologies

In Vivo Models of ECS in Energy Balance

Research investigating the ECS in weight regulation has employed various **genetically modified mouse models** that have yielded crucial insights into the system's physiological functions. The **leptin-deficient ob/ob mouse** and **leptin receptor-deficient db/db mouse** represent two widely used models that have been particularly informative for studying ECS involvement in obesity [9]. Despite comparable body weight gain and fat mass accumulation, these models develop distinct metabolic phenotypes—ob/ob mice develop obesity with mild insulin resistance, while db/db mice progress to overt diabetes [9]. Research comparing these models has revealed differences in fat distribution (db/db mice having more subcutaneous and ob/ob mice more epididymal fat), inflammatory profiles, and hepatic steatosis severity, suggesting that divergent ECS activity may contribute to these phenotypic differences [9]. Additionally, **CB1 receptor knockout mice**

have been instrumental in elucidating CB1's specific roles in energy balance, with these animals displaying lean phenotypes, resistance to diet-induced obesity, and improved metabolic profiles compared to wild-type controls [1].

The assessment of ECS modulation *in vivo* typically involves comprehensive metabolic phenotyping protocols. Standard methodologies include **longitudinal body weight and body composition monitoring** using techniques such as time domain-nuclear magnetic resonance (TD-NMR) [9]. **Food intake measurements** are conducted with careful attention to potential confounders like food spillage, while **indirect calorimetry** provides data on energy expenditure and respiratory exchange ratios [9]. Metabolic assessments typically include **oral glucose tolerance tests (OGTT)** and **insulin tolerance tests** conducted after specified fasting periods, with plasma insulin measurements by ELISA [9]. At endpoint, tissue-specific analyses include histopathological examination of adipose tissue and liver, quantification of adipocyte size, assessment of hepatic lipid accumulation, and molecular analyses of metabolic and inflammatory markers [9]. These comprehensive phenotyping approaches have been essential for establishing the multifaceted role of the ECS in regulating energy balance.

Molecular and Cellular Assessment Techniques

At the cellular level, investigations of ECS function employ a variety of sophisticated techniques to elucidate signaling mechanisms and metabolic effects. *In vitro* studies often utilize **primary cell cultures** (e.g., adipocytes, hepatocytes, neuronal cultures) or **cell lines** expressing cannabinoid receptors to examine specific signaling pathways [6]. Receptor activation and intracellular signaling are assessed through measures such as **cAMP accumulation**, **calcium mobilization**, **MAPK phosphorylation**, and **β -arrestin recruitment** [5] [8]. The concept of **biased signaling** is quantified using operational models that compare ligand profiles across multiple pathways relative to a reference compound [5]. For metabolic studies, **glucose uptake assays**, **lipogenesis measurements**, and **mitochondrial function assessments** provide insight into cellular energy handling [6].

Molecular techniques for evaluating ECS components include **quantitative PCR** and **RNA sequencing** to measure receptor and enzyme expression, **immunoblotting** and **immunohistochemistry** for protein quantification and localization, and **mass spectrometry-based approaches** for precise measurement of endocannabinoid and related lipid levels [6] [9]. Studies investigating human adipose tissue mesenchymal stromal cells (atMSCs) have demonstrated that cannabinoid receptor activation exerts diverse effects on

metabolic activity, cell number, differentiation, and cytokine release—processes relevant to tissue regeneration and metabolism [6]. Specifically, non-selective cannabinoid receptor activation with WIN55,212-2 decreased metabolic activity and cell number in a CB1-dependent manner, while increasing adipogenic differentiation and altering release of VEGF, TGF- β 1, and HGF [6]. These sophisticated cellular and molecular techniques continue to refine our understanding of ECS function in weight regulation and identify novel therapeutic targets.

Emerging Research Directions and Clinical Perspectives

Novel Therapeutic Concepts

Recent research has revealed several promising new avenues for ECS-targeted obesity therapies. The growing understanding of **cannabinoid receptor dimerization** has uncovered additional complexity in ECS signaling, with evidence that CB1 can form heterodimers with other GPCRs such as orexin or dopamine receptors, potentially creating novel pharmacological targets with improved specificity [8]. The continued development of **allosteric modulators** represents another active area of investigation, with multiple allosteric sites identified on CB1 and structural insights facilitating rational drug design [8]. The discovery of **ago-BAMs** (agonists with positive allosteric modulator activity) for CB1 demonstrates the sophisticated pharmacological approaches now being applied to the ECS [8]. Additionally, the potential for **hybrid dual-target agents** that simultaneously modulate ECS and related systems (e.g., GLP-1 receptors) offers promise for enhanced efficacy and potentially reduced side effects through synergistic mechanisms [2] [3].

The relationship between the **gut microbiome** and ECS has emerged as a fascinating area of research with therapeutic implications. Studies demonstrate that gut microbes influence ECS tone, with ob/ob and db/db mice showing distinct microbial compositions, serum LPS concentrations, bile acid profiles, and short-chain fatty acid patterns [9]. These microbial and metabolomic differences correlate with the divergent metabolic phenotypes of these models, suggesting that microbiome-ECS interactions may contribute to obesity pathogenesis and represent potential intervention targets [9]. Dietary interventions specifically designed to modulate ECS activity through manipulation of endocannabinoid precursor availability or microbial composition offer non-pharmacological approaches to ECS modulation [2]. Additionally, the development of

tissue-specific delivery systems for ECS modulators could further enhance therapeutic precision, potentially targeting adipose tissue, liver, or gastrointestinal tract while minimizing exposure to sensitive CNS regions.

Clinical Translation and Future Outlook

Despite the setbacks encountered with first-generation CB1 antagonists, the therapeutic potential of ECS modulation for obesity management remains substantial. Current clinical practice guidelines for obesity pharmacotherapy increasingly recognize the importance of targeting underlying physiological mechanisms, with ECS representing one of several systems regulating energy balance [10]. The continued development of **peripherally restricted compounds** with minimal brain penetration addresses the primary safety concern that limited earlier approaches, with several candidates advancing through preclinical and early clinical development [2] [3]. The ongoing evaluation of monlunabant represents the most advanced ECS-targeted approach currently in development, with estimated potential US approval in 2028 [2].

Future directions in ECS research will likely focus on achieving greater **therapeutic specificity** through approaches such as biased ligands, allosteric modulators, and tissue-targeted delivery systems [5] [8]. The integration of **structural biology insights** from cryo-EM studies of cannabinoid receptors with advanced pharmacological concepts will further accelerate rational drug design [8]. Additionally, a more comprehensive understanding of how **nutritional status and dietary composition** influence ECS tone may lead to integrated lifestyle-pharmacology approaches that optimize therapeutic outcomes [2]. As our knowledge of the complex roles of the ECS in energy homeostasis continues to expand, so too will opportunities to develop safer, more effective therapeutic strategies for obesity and its metabolic complications. The historical challenges encountered in targeting this system have provided valuable lessons that are now guiding a more sophisticated, nuanced approach to ECS-based pharmacotherapy with considerable promise for addressing the ongoing obesity pandemic.

Conclusion

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